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Compound of Interest

Compound Name: Isobutyl octanoate

Cat. No.: B1582965 Get Quote

For researchers, scientists, and drug development professionals, the confirmation of a

molecule's identity and purity is paramount. This guide provides a comparative overview of the

spectroscopic data for synthetic and naturally sourced isobutyl octanoate. In principle, the

spectroscopic signature of a pure chemical compound is identical regardless of its origin.

Therefore, this comparison serves as a method for verifying the structural integrity and purity of

a sample against a known standard. Any observed differences in the spectra would likely

indicate the presence of impurities.

Isobutyl octanoate is an ester known for its fruity aroma and is used in the flavor and

fragrance industry. Its structure is characterized by an octanoyl group attached to an isobutyl

group via an ester linkage.

Data Presentation: Spectroscopic Signatures
The following tables summarize the expected quantitative data from key spectroscopic

techniques for pure isobutyl octanoate.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)
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Protons Chemical Shift (δ) ppm Multiplicity

Terminal Methyl (-CH₃ of

octanoate)
0.85 - 0.95 Triplet

Methylene Chain (-(CH₂)₅-) 1.20 - 1.40 Multiplet

β-Methylene to Carbonyl (-

CH₂-CH₂-COOR)
1.55 - 1.70 Multiplet

α-Methylene to Carbonyl (-

CH₂-COOR)
2.20 - 2.35 Triplet

Methylene of Isobutyl (-OCH₂-) 3.80 - 3.90 Doublet

Methine of Isobutyl (-

CH(CH₃)₂)
1.85 - 2.00 Multiplet

Methyls of Isobutyl (-

CH(CH₃)₂)
0.90 - 1.00 Doublet

Note: Chemical shifts can vary slightly depending on the solvent and instrument parameters.[1]

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)

Carbon Chemical Shift (δ) ppm

Carbonyl (-C=O) ~173

Methylene of Isobutyl (-OCH₂-) ~70

α-Methylene to Carbonyl (-CH₂-COOR) ~34

Methylene Chain (-(CH₂)₅-) 22 - 32

Methine of Isobutyl (-CH(CH₃)₂) ~28

Methyls of Isobutyl (-CH(CH₃)₂) ~19

Terminal Methyl (-CH₃ of octanoate) ~14

Table 3: IR Spectroscopic Data
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Functional Group Absorption Band (cm⁻¹) Intensity

C=O (Carbonyl) Stretch 1750 - 1735 Strong, Sharp

C-O (Ester) Stretch 1300 - 1000 Strong

C-H (Aliphatic) Stretch 2960 - 2850 Strong

The strong C=O stretch is a key diagnostic peak for esters.[2]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation Relative Intensity

200 Molecular Ion [M]⁺ Low

145
[M-C₄H₇]⁺ (McLafferty + 1

rearrangement)
Moderate

127
[M-OC₄H₉]⁺ (Loss of isobutoxy

group)
High

57 [C₄H₉]⁺ (Isobutyl cation) High (Often Base Peak)

56 [C₄H₈]⁺ High

41 [C₃H₅]⁺ Moderate

The fragmentation pattern is a unique fingerprint of the molecule. The Human Metabolome

Database and PubChem provide reference mass spectra for isobutyl octanoate.[3][4] Mass

fragment 145 results from a McLafferty + 1 rearrangement, while mass fragment 127 results

from the loss of the isobutoxy group.[5]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.[1]

Sample Preparation:

Dissolve 5-10 mg of the isobutyl octanoate sample (either synthetic or natural) in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.[1]

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum over a range of 0-12 ppm.

Process the resulting Free Induction Decay (FID) with an exponential window function and

Fourier transform to obtain the spectrum.

Phase and baseline correct the spectrum. Integrate the signals to determine the relative

number of protons.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence.

Acquire the spectrum over a range of 0-220 ppm.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6]

Sample Preparation (Neat Liquid):
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This method is suitable for pure liquid esters like isobutyl octanoate.[6]

Place a single drop of the sample between two clean, dry potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Gently press the plates together to form a thin liquid film.

Data Acquisition (FTIR):

Record a background spectrum of the clean salt plates.

Place the sample plates in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4

cm⁻¹.[6]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[6] The

instrument's software will automatically generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for

analyzing volatile compounds like esters.

Sample Preparation:

Prepare a dilute solution of the isobutyl octanoate sample (e.g., 1 mg/mL) in a volatile

organic solvent such as hexane or ethyl acetate.

GC-MS Analysis:

Gas Chromatograph (GC) Conditions:

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm

film thickness), is typically used.[8]
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C for 1 minute),

then ramp up to a higher temperature (e.g., 240 °C) at a rate of 10-20 °C/min.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.[9]

Transfer Line Temperature: 250 °C.[9]

Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing synthetic and natural

isobutyl octanoate samples.
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Caption: Workflow for spectroscopic data comparison of synthetic vs. natural samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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